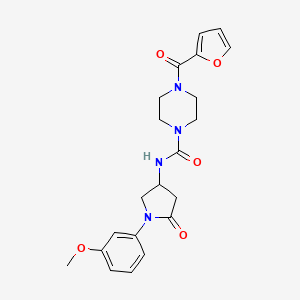

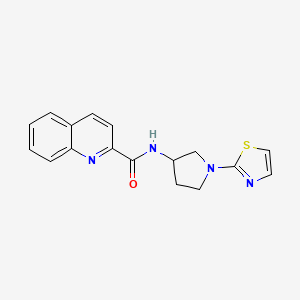

![molecular formula C22H26N4S B2505533 N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine CAS No. 379239-09-5](/img/structure/B2505533.png)

N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-amine" is a heterocyclic molecule that appears to be a derivative of tetrahydrobenzothienopyrimidinone. This class of compounds is known for its potential biological activities, including anti-inflammatory, CNS depressant, and antimicrobial properties . The structure of the compound suggests that it may have applications in pharmaceutical research, particularly in the development of drugs targeting neurological disorders or infectious diseases.

Synthesis Analysis

The synthesis of related tetrahydrobenzothienopyrimidinone derivatives typically involves the reaction of carbodiimides with secondary amines in the presence of catalytic EtO-Na+ to yield the desired products . Another method includes the reaction of amines with chloro-substituted pyrimidines . The synthesis of similar compounds has been reported to yield new bioactive derivatives, which were characterized by analytical and spectral data . Although the exact synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by various spectroscopic methods, including NMR and X-ray diffraction . These techniques allow for the determination of the molecular conformation and the identification of intramolecular hydrogen bonds that stabilize the structure. The crystal structure analysis provides detailed information about the molecular geometry and the formation of supramolecular networks through hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied using density functional theory (DFT) calculations . These studies include Mulliken population analyses, which provide insights into the distribution of atomic charges and potential sites of chemical reactivity. The HOMO-LUMO energy gap obtained from DFT calculations can also be indicative of the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through experimental and theoretical studies. The thermodynamic properties at different temperatures have been calculated, revealing relationships between these properties and temperature . Additionally, the molecular electrostatic potential and frontier molecular orbitals have been analyzed to predict the reactivity and stability of the compounds .

科学的研究の応用

Dual Cholinesterase and Aβ-Aggregation Inhibitors

A novel class of 2,4-disubstituted pyrimidines has been designed, synthesized, and evaluated for their dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. These compounds, including derivatives of the pyrimidin-4-amine structure, have shown potent inhibitory effects against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), along with the ability to inhibit AChE-induced aggregation of Aβ fibrils. This dual mechanism targets multiple pathological routes in Alzheimer's disease (AD), suggesting the potential for developing multifunctional therapeutic agents for AD treatment (Mohamed et al., 2011).

Antitumor, Antifungal, and Antibacterial Agents

The synthesis and biological evaluation of pyrazole derivatives have identified compounds with significant antitumor, antifungal, and antibacterial activities. These activities are attributed to the structural features of the compounds, including the pyrimidine moiety, which contributes to their pharmacophore sites. This highlights the versatility of the pyrimidine structure in medicinal chemistry for developing compounds with diverse biological activities (Titi et al., 2020).

Corrosion Inhibition

Pyrimidinic Schiff bases have been explored for their application as corrosion inhibitors for mild steel in acidic solutions. These studies demonstrate the effectiveness of pyrimidine derivatives in protecting metal surfaces from corrosion, offering potential applications in industrial settings where metal preservation is crucial (Ashassi-Sorkhabi et al., 2005).

Insecticidal and Antibacterial Potential

Derivatives of pyrimidin-4-amine have been synthesized and evaluated for their insecticidal and antibacterial potential. The studies indicate that these compounds exhibit promising activity against specific pests and bacterial strains, suggesting their potential use in agricultural and healthcare applications to control pests and prevent bacterial infections (Deohate & Palaspagar, 2020).

作用機序

Target of Action

The primary targets of N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro1It belongs to the class of organic compounds known as n-benzylpiperidines , which are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . These compounds are often involved in binding to and modulating the activity of various receptors and enzymes in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity .

Safety and Hazards

特性

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4S/c1-2-6-16(7-3-1)14-26-12-10-17(11-13-26)25-21-20-18-8-4-5-9-19(18)27-22(20)24-15-23-21/h1-3,6-7,15,17H,4-5,8-14H2,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGCTPRDFRYERN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4CCN(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide](/img/structure/B2505455.png)

![2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile](/img/structure/B2505456.png)

![methyl 2-({[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2505457.png)

![3-[3-({2-[(3-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2505458.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2505459.png)

![Tert-butyl 2-(tert-butyl)-2-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-hydrazinecarboxylate](/img/structure/B2505464.png)

![N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2505467.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2505468.png)

![2-methyl-4-(4-methylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2505471.png)